molecular formula C15H21ClN2O3 B5647743 2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5647743
M. Wt: 312.79 g/mol
InChI Key: PYZZJFYYEPAIIF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound with a complex structure that includes a chlorinated phenoxy group, a morpholine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps. One common route starts with the chlorination of 3-methylphenol to form 4-chloro-3-methylphenol. This intermediate is then reacted with ethylene oxide to produce 2-(4-chloro-3-methylphenoxy)ethanol. The final step involves the reaction of this intermediate with morpholine and acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-12-10-13(2-3-14(12)16)21-11-15(19)17-4-5-18-6-8-20-9-7-18/h2-3,10H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZZJFYYEPAIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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